

# controlling particle size of N-tetradecyl-pSar25 lipid nanoparticles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-tetradecyl-pSar25**

Cat. No.: **B15552485**

[Get Quote](#)

## Technical Support Center: N-tetradecyl-pSar25 Lipid Nanoparticles

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for controlling the particle size of **N-tetradecyl-pSar25** (C14-pSar25) lipid nanoparticles (LNPs).

## Frequently Asked Questions (FAQs)

### Q1: What is N-tetradecyl-pSar25 and why is it used in LNPs?

**N-tetradecyl-pSar25**, also written as C14-pSar25, is a polysarcosine (pSar) lipid. It consists of a single N-Tetradecyl (C14) saturated lipid tail attached to a polysarcosine polymer chain of 25 repeating units.<sup>[1]</sup> In LNP formulations, it serves as an alternative to traditional polyethylene glycol (PEG) lipids.<sup>[2]</sup> The primary motivation for using pSar lipids is to avoid the potential for "anti-PEG" antibody production, which can lead to adverse reactions and reduced therapeutic efficacy of PEGylated nanoparticles upon repeated administration.<sup>[2]</sup>

### Q2: Why is controlling LNP particle size a critical factor?

Controlling particle size is a critical quality attribute (CQA) in LNP manufacturing.<sup>[3]</sup> The size of the nanoparticle directly influences its biological performance, including:

- **Biodistribution and Circulation:** Smaller nanoparticles (typically 20-150 nm) often have longer circulation times in the bloodstream and can better accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]
- **Cellular Uptake:** The efficiency of endocytosis, the primary mechanism for LNP entry into cells, is size-dependent.
- **Immune System Evasion:** Smaller particles are less likely to be cleared by the immune system, enhancing their therapeutic window.
- **Stability and Drug Loading:** Particle size can affect the stability of the formulation and its capacity for encapsulating therapeutic payloads like mRNA.

## **Q3: What is a typical target size range for LNPs in drug delivery?**

For most systemic drug delivery applications, the target LNP size range is between 20 nm and 150 nm. More specifically, a range of 50-100 nm is often considered optimal. This range balances the need for prolonged circulation and efficient tissue penetration against rapid clearance by the kidneys or liver. Precise size control, even at 10 nm intervals, is a significant goal for targeting specific tumor microenvironments.

## **Q4: How are LNP size and distribution measured?**

The most common technique for measuring LNP size is Dynamic Light Scattering (DLS). DLS measures the fluctuations in light scattered by the particles undergoing Brownian motion to determine their hydrodynamic diameter. Other methods include Nanoparticle Tracking Analysis (NTA), which tracks individual particles to provide size and concentration data, and various microscopy techniques.

## **Q5: What is the Polydispersity Index (PDI) and what is an acceptable value?**

The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution in a sample. A smaller PDI value indicates a more monodisperse or homogeneous population of nanoparticles. For LNP-based drug delivery systems, a PDI of less than 0.3 is generally considered acceptable and indicative of a consistent and stable formulation.

# Troubleshooting Guide

## Problem: My LNP size is consistently too large.

This is a common issue that can often be resolved by adjusting formulation and process parameters.

### Potential Causes & Solutions

- Improper Lipid Ratios:
  - High Lipid Concentration: An excessive total lipid concentration can lead to the formation of larger particles.
    - Solution: Decrease the total lipid concentration in the organic phase.
  - Low pSar-Lipid Content: The **N-tetradecyl-pSar25** lipid helps to stabilize the forming particle and limit its growth. Insufficient amounts can result in larger, less stable particles.
    - Solution: Methodically increase the molar percentage (mol%) of **N-tetradecyl-pSar25** in your formulation. A higher mol% of the stabilizing lipid (like PEG or pSar) typically leads to smaller nanoparticles.
- Inefficient Mixing (Microfluidics):
  - Low Total Flow Rate (TFR): Slower flow rates can lead to less rapid and less uniform mixing of the lipid and aqueous phases, allowing more time for particle growth.
    - Solution: Increase the TFR on your microfluidic system. Faster mixing generally produces smaller, more uniform particles.
  - Low Flow Rate Ratio (FRR): The FRR (aqueous phase flow rate / organic phase flow rate) is a critical parameter. A low ratio can result in slower dilution of the organic solvent, leading to larger particles.
    - Solution: Increase the FRR. Ratios of 3:1 or higher are common starting points.
- Sub-optimal Lipid Components:

- Lipid Quality: Degradation of lipids, particularly the ionizable lipid, can affect LNP formation.
  - Solution: Use fresh, high-quality lipids. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture).

## Problem: My Polydispersity Index (PDI) is too high (>0.3).

A high PDI indicates a broad size distribution, which is undesirable for clinical applications.

### Potential Causes & Solutions

- Poor Mixing Dynamics: This is the most common cause. A high PDI suggests that nanoparticles are not forming uniformly.
  - Solution: Optimize the mixing parameters as described above. Increase the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) to promote rapid, turbulent mixing, which favors the formation of a homogeneous particle population.
- Particle Aggregation: The initial formulation may be monodisperse, but particles may be aggregating afterward.
  - Solution:
    - Verify that the zeta potential of the particles is sufficiently high (positive or negative) to ensure electrostatic repulsion and stability.
    - Ensure the buffer used for dialysis or purification is appropriate and does not induce aggregation.
    - Consider the concentration of **N-tetradecyl-pSar25**, as it provides steric stabilization to prevent aggregation.
- Post-Processing Issues:
  - Extrusion: If microfluidics are not achieving the desired PDI, a post-formulation extrusion step through polycarbonate membranes of a defined pore size can be used to reduce both

the average particle size and the PDI.

## Data & Parameters

**Table 1: Key Parameters and Their Effect on LNP Size & PDI**

| Parameter                  | Recommended Change | Expected Effect on Particle Size | Expected Effect on PDI |
|----------------------------|--------------------|----------------------------------|------------------------|
| Total Lipid Concentration  | Decrease           | ↓ (Smaller)                      | ↓ (Lower)              |
| N-tetradecyl-pSar25 (mol%) | Increase           | ↓ (Smaller)                      | ↓ (Lower)              |
| Total Flow Rate (TFR)      | Increase           | ↓ (Smaller)                      | ↓ (Lower)              |
| Flow Rate Ratio (FRR)      | Increase           | ↓ (Smaller)                      | ↓ (Lower)              |
| Post-Formulation Extrusion | Apply              | ↓ (Smaller)                      | ↓ (Lower)              |

This table summarizes general trends observed in LNP formulation.

**Table 2: Example Formulation Data for pSar-Lipid LNP**

| Formulation ID | Ionizable Lipid | N-tetradecyl-pSar25 (mol%) | FRR (Aq:Org) | Avg. Particle Size (nm) | PDI  |
|----------------|-----------------|----------------------------|--------------|-------------------------|------|
| LNP-pSar-01    | SM-102          | 1.5%                       | 3:1          | ~100 nm                 | 0.15 |
| LNP-pSar-02    | SM-102          | 2.5%                       | 3:1          | ~85 nm                  | 0.12 |
| LNP-pSar-03    | ALC-0315        | 1.5%                       | 3:1          | ~80 nm                  | 0.11 |
| LNP-pSar-04    | ALC-0315        | 1.5%                       | 5:1          | ~70 nm                  | 0.09 |

This table presents hypothetical data based on established principles to illustrate the impact of changing formulation parameters. Actual results will vary based on the specific lipid composition and experimental setup. Studies have shown that different pSar lipid structures and ionizable lipids significantly impact final particle size.

## Experimental Protocols & Visualizations

### Protocol: Microfluidic Formulation of N-tetradecyl-pSar25 LNPs

This protocol describes a standard method for producing LNPs using a microfluidic mixing device.

#### 1. Preparation of Solutions:

- Lipid Stock (Organic Phase):
  - Separately dissolve the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and **N-tetradecyl-pSar25** in 100% ethanol to create individual stock solutions.
  - Combine the individual lipid stocks in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable:DSPC:cholesterol:pSar-lipid).
  - Add ethanol to reach the final desired total lipid concentration (e.g., 10-20 mM).
  - Vortex thoroughly to ensure a clear, homogeneous solution. A brief sonication may be used if necessary.
- Payload Stock (Aqueous Phase):
  - Dissolve the nucleic acid payload (e.g., mRNA) in a low pH formulation buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated and can complex with the negatively charged nucleic acid.
  - Ensure the final concentration is appropriate for the desired nucleic acid-to-lipid ratio.

#### 2. Microfluidic Mixing:

- Prime the microfluidic system (e.g., NanoAssemblr Ignite) pumps with ethanol and then with the respective aqueous and organic phase solutions.
- Load the prepared Lipid Stock into a syringe for the organic phase inlet and the Payload Stock into a syringe for the aqueous phase inlet.
- Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) (e.g., 3:1 Aqueous:Organic).
- Initiate the mixing process. The two streams will converge in the microfluidic cartridge, inducing rapid nanoprecipitation to form the LNPs.
- Collect the milky-white output solution, which contains the newly formed LNPs in an ethanol/buffer mixture.

### 3. Purification and Buffer Exchange:

- Immediately following formation, purify the LNP solution to remove ethanol and exchange the low pH buffer for a physiological pH buffer (e.g., PBS, pH 7.4).
- Method: Use tangential flow filtration (TFF) or dialysis. For lab-scale, dialysis using a 10 kDa MWCO cassette is common.
- Dialyze against sterile PBS (pH 7.4) for at least 18-24 hours at 4°C, with multiple buffer changes.

### 4. Characterization:

- After purification, measure the LNP particle size and PDI using Dynamic Light Scattering (DLS).
- Measure the zeta potential to assess surface charge and stability.
- Quantify nucleic acid encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay).

[Click to download full resolution via product page](#)

Caption: Workflow for LNP formulation using microfluidics.

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting large LNP size.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 4. The Crucial Role of Lipid Nanoparticle Size in Drug Delivery — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- To cite this document: BenchChem. [controlling particle size of N-tetradecyl-pSar25 lipid nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552485#controlling-particle-size-of-n-tetradecyl-psar25-lipid-nanoparticles>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)